N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the attachment of the phenylphenyl and prop-2-enoylamino groups. This could involve reactions such as nucleophilic acyl substitution or coupling reactions .Molecular Structure Analysis
The molecular formula of this compound is C24H22N2O2. The structure would include a benzene ring (from the benzamide), another benzene ring (from the phenylphenyl group), and a prop-2-enoylamino group .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For instance, the amide group could participate in nucleophilic acyl substitution reactions, and the benzene rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, it might have certain solubility characteristics due to the presence of the polar amide group and nonpolar benzene rings .Scientific Research Applications
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide, were synthesized and showed significant anti-acetylcholinesterase (AChE) activity. The introduction of bulky moieties and specific substituents enhanced the inhibitory effects on AChE, highlighting the potential of these compounds in the development of antidementia agents (Sugimoto et al., 1990).
Synthesis and Transformations
The work on ethyl 3-(benzoylamino)-1H-indole-2-carboxylates provides insights into the synthesis and transformations of compounds structurally similar to this compound. These transformations include reactions with hydrazine hydrate and sodium hydroxide, leading to debenzoylated hydrazides and carboxylic acids, respectively (Cucek & Verček, 2008).
Novel α-Ketoamide Derivatives Synthesis
A study on the synthesis of α-ketoamide derivatives, which are structurally related to this compound, demonstrated the use of OxymaPure/DIC for coupling reactions to afford high yields and purity. This research contributes to the development of novel compounds with potential biological applications (El‐Faham et al., 2013).
Anticancer Activity
The design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a structural motif with this compound, revealed moderate to excellent anticancer activity against various cancer cell lines. This indicates the therapeutic potential of such compounds in cancer treatment (Ravinaik et al., 2021).
Properties
IUPAC Name |
N-[1-(4-phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-3-23(27)26-22-15-13-21(14-16-22)24(28)25-17(2)18-9-11-20(12-10-18)19-7-5-4-6-8-19/h3-17H,1H2,2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOBTYHFJCTTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.